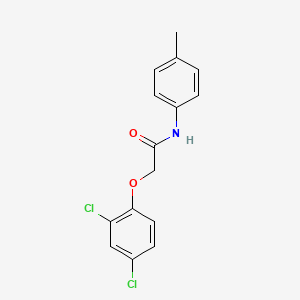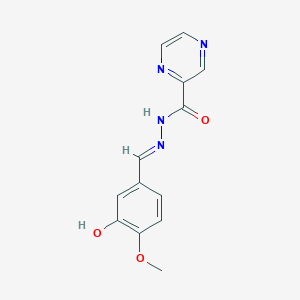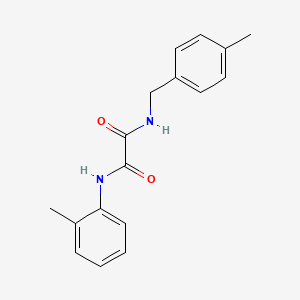![molecular formula C16H17N3O2S B11642792 (5Z)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-1,3-dimethyl-2-thioxoimidazolidin-4-one](/img/structure/B11642792.png)
(5Z)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-1,3-dimethyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoxazole ring, an imidazolidinone core, and a sulfanyl group, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzoxazole ring, the imidazolidinone core, and the introduction of the sulfanyl group. Typical synthetic routes may include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Imidazolidinone Core: This step may involve the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring or imidazolidinone core may be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the imidazolidinone core.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the benzoxazole ring could yield dihydrobenzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound may be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzoxazole derivatives, imidazolidinone derivatives, and sulfanyl-containing compounds. Examples include:
Benzoxazole Derivatives: Compounds with similar benzoxazole rings, such as 2-aminobenzoxazole.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone cores, such as 1,3-dimethylimidazolidin-2-one.
Sulfanyl-Containing Compounds: Compounds with similar sulfanyl groups, such as thiourea derivatives.
Uniqueness
The uniqueness of the compound lies in its combination of structural features, which may confer distinct chemical properties and reactivity compared to other similar compounds. This could result in unique applications and mechanisms of action.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(5Z)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H17N3O2S/c1-4-19-11-7-5-6-8-13(11)21-14(19)10-9-12-15(20)18(3)16(22)17(12)2/h5-10H,4H2,1-3H3/b12-9-,14-10- |
InChI Key |
WNJNWGNAPMBUPT-DCKTUCEMSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C/3\C(=O)N(C(=S)N3C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]-](/img/structure/B11642714.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642723.png)

![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B11642735.png)
![1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate](/img/structure/B11642738.png)
![5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11642753.png)
![(6Z)-2-butyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642763.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B11642771.png)
![6-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11642773.png)

![(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642778.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11642784.png)

![(6Z)-2-ethyl-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642794.png)
